molecular formula C15H11BrF2N2O3 B2715848 {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate CAS No. 1291844-08-0

{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate

Cat. No.: B2715848
CAS No.: 1291844-08-0
M. Wt: 385.165
InChI Key: WPRLJBDFRNIZPY-UHFFFAOYSA-N
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Description

{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of a difluorobenzyl group, a bromopyridine moiety, and an ester linkage, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base like potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products

    Nucleophilic Substitution: Substituted pyridine derivatives.

    Oxidation: Oxidized products at the difluorobenzyl or pyridine moieties.

    Reduction: Reduced products at the difluorobenzyl or pyridine moieties.

    Hydrolysis: Corresponding carboxylic acid and alcohol.

Mechanism of Action

The mechanism of action of {[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorobenzyl group and the bromopyridine moiety can interact with active sites of enzymes, potentially inhibiting their activity or modulating their function . The ester linkage may also play a role in the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[(2,4-difluorophenyl)methyl]carbamoyl}methyl 5-bromopyridine-3-carboxylate is unique due to the combination of its difluorobenzyl, bromopyridine, and ester functionalities. This combination imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[2-[(2,4-difluorophenyl)methylamino]-2-oxoethyl] 5-bromopyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrF2N2O3/c16-11-3-10(5-19-7-11)15(22)23-8-14(21)20-6-9-1-2-12(17)4-13(9)18/h1-5,7H,6,8H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPRLJBDFRNIZPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)COC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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